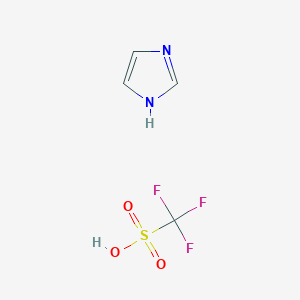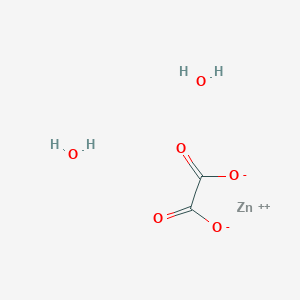
ZINC oxalate dihydrate
説明
Zinc oxalate dihydrate is a white, crystalline compound with the chemical formula ZnC2O4·2H2O. It is an inorganic salt composed of zinc, oxalate, and two molecules of water. This compound has a wide range of applications in scientific research, particularly in biochemical and physiological studies.
科学的研究の応用
Thermogravimetry and Differential Thermal Analysis : Zinc oxalate dihydrate is used to establish the reproducibility of simultaneous thermogravimetry-differential thermal analysis units. This allows for single-run data recording, enhancing the precision of thermal analyses (Aggarwal & Dollimore, 1996).
Anode Material in Li-ion Batteries : Synthesizing ZnO from this compound at 600°C has shown optimal performance as an anode material. This process improves the electrochemical performance of commercial graphite anodes in lithium-ion batteries (Yudha et al., 2021).
Optical Properties for LEDs and Light-Emitting Devices : ZnO nanotriangles synthesized using zinc oxalate exhibit hexagonal zincite structures with promising optical properties, making them suitable for applications in LEDs and other light-emitting devices (Salavati‐Niasari, Mir, & Davar, 2009).
Precursor to Uniform ZnO Nanoparticles : Zinc oxalate nanorods can serve as a convenient precursor to uniform zinc oxide nanoparticles. These have potential applications in photoluminescence and in the development of metal-organic frameworks (Ahmad et al., 2006).
Formation of α-Zn2SiO4Mn2+
: Under hydrothermal conditions, this compound forms α-Zn2SiO4:Mn2+ at a higher rate than other starting materials. This is attributed to its stability and lesser reactivity with silica (Suino et al., 2013).
Dehydration and Pyrolysis : The dehydration and pyrolysis of this compound result in rapid ZnO sintering at temperatures above 500-600°C, with significant water retention during dehydration (Giovanoli & Wiedemann, 1968).
Thermal Decomposition to ZnO Particles : Its thermal decomposition leads to the production of nanometer-sized ZnO particles, likely due to the evolution of CO2 and CO (Sabira & Muraleedharan, 2020).
Characterization in Aqueous Oxalic Acid Solutions : During the anodic polarization of zinc in aqueous oxalic acid solutions, crystalline this compound layers covered with thin ZnO external layers are characterized (Lilov et al., 2019).
Safety and Hazards
作用機序
Target of Action
Zinc Oxalate Dihydrate primarily targets the process of thermal decomposition . It is used as a precursor for the synthesis of Zinc Oxide (ZnO) nanoparticles . The compound’s primary role is to undergo thermal decomposition to produce ZnO, which is a material of interest due to its various properties such as optical, mechanical, electrical, magnetic, and catalytic behavior .
Mode of Action
This compound interacts with its target through a process of dehydration and decomposition . This process is studied using non-isothermal DSC technique in the N2 atmosphere at different heating rates . The theoretical investigation indicates that the compound decomposes to ZnO along with the evolution of CO2 and CO .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the thermal decomposition of metal oxalates . This pathway leads to the formation of homogenous oxide nanoparticles at low temperatures . The resultant ZnO nanoparticles have significant applications due to their diverse properties .
Pharmacokinetics
The pharmacokinetics of this compound primarily involves its transformation into ZnO through thermal decomposition . The kinetics of this process are studied using various isoconversional methods . .
Result of Action
The result of this compound’s action is the formation of ZnO nanoparticles . These nanoparticles are characterized by UV, TEM, SEM-EDAX, and XRD, and are found to be in the nanometer range . The ZnO nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The dehydration and decomposition of the compound are studied in an N2 atmosphere at different heating rates . The presence of a citrate ligand also significantly affects the morphology of zinc oxalate particles .
特性
IUPAC Name |
zinc;oxalate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKIDCVWRJUPFY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Hawley] | |
| Record name | Zinc oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
547-68-2, 4255-07-6 | |
| Record name | Zinc oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc(II) oxalate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
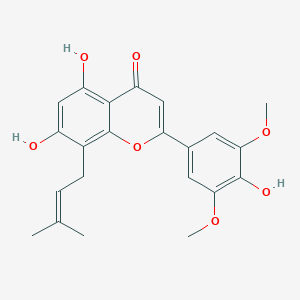

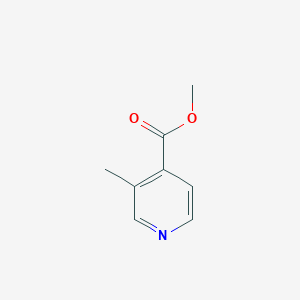


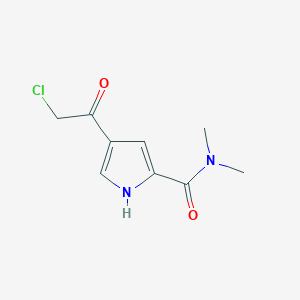
![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
